molecular formula C11H13ClN4O4 B14634443 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine CAS No. 56224-37-4

1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine

Cat. No.: B14634443
CAS No.: 56224-37-4
M. Wt: 300.70 g/mol
InChI Key: DIABNXZKBCUICI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 5-chloro-2,4-dinitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine typically involves the reaction of 5-chloro-2,4-dinitroaniline with 4-methylpiperazine. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The piperazine ring may also interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine is unique due to the specific combination of the 5-chloro-2,4-dinitrophenyl group and the 4-methylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

56224-37-4

Molecular Formula

C11H13ClN4O4

Molecular Weight

300.70 g/mol

IUPAC Name

1-(5-chloro-2,4-dinitrophenyl)-4-methylpiperazine

InChI

InChI=1S/C11H13ClN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3

InChI Key

DIABNXZKBCUICI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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